![molecular formula C14H17N3O2S B1299506 1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 842971-64-6](/img/structure/B1299506.png)
1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Overview
Description
1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 842971-64-6) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a piperidine ring bearing a carboxylic acid group. Its molecular formula is C₁₄H₁₇N₃O₂S, with a molecular weight of 291.37 g/mol . This compound is utilized in pharmaceutical research, particularly as a building block for kinase inhibitors due to its structural resemblance to ATP-binding motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the substrates in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Biological Activities
1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid exhibits various biological activities, primarily as an enzyme inhibitor. Research indicates that compounds within the thieno[2,3-d]pyrimidine class often display:
- Inhibition of Kinases : These compounds have been shown to inhibit specific kinases involved in cancer pathways, making them potential candidates for anticancer therapies.
- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating potential use as antimicrobial agents.
Applications in Drug Discovery
The compound has been included in several screening libraries for drug discovery, particularly targeting:
- G Protein-Coupled Receptors (GPCRs) : It is part of libraries that focus on GPCR interactions, which are crucial in pharmacology due to their role in numerous physiological processes and diseases.
Library Type | Description |
---|---|
GPCR Targeted Library | Contains compounds aimed at GPCR interactions |
Protein-Protein Interaction Library | Focuses on compounds that can modulate protein interactions |
Chemokine Receptor Targeted Library | Targets chemokine receptors involved in inflammation and immune responses |
Synthesis and Optimization
The synthesis of this compound involves several steps that require optimization to enhance yield and purity. Typical synthetic routes may include:
- Formation of the Thieno-Pyrimidine Core : Utilizing starting materials that can undergo cyclization reactions.
- Piperidine Ring Closure : Employing methods such as reductive amination or nucleophilic substitution to introduce the piperidine moiety.
- Carboxylic Acid Functionalization : Finalizing the structure by introducing the carboxylic acid group through oxidation or direct functionalization techniques.
Case Study 1: Anticancer Activity
A study investigated the inhibitory effects of this compound on a panel of cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. This suggests potential for further development into a therapeutic agent for oncology.
Case Study 2: Enzyme Inhibition
In another study, the compound was tested for its ability to inhibit a specific kinase involved in cell signaling pathways associated with inflammation. The results demonstrated a dose-dependent inhibition, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thieno[2,3-d]pyrimidine Core
The ethyl group at the 6-position of the thienopyrimidine ring distinguishes this compound from analogs. Key comparisons include:
Table 1: Substituent Effects on Molecular Properties
*Estimated based on structural trends.
- Ethyl vs. Methyl (CAS 831242-24-1) : The ethyl group increases lipophilicity (XLogP3 +0.4) and may enhance membrane permeability compared to the methyl analog, albeit with a slight trade-off in solubility .
- Ethyl vs. Ethoxy (CAS 1404192-13-7) : The ethoxy group introduces oxygen, raising PSA and reducing logP, which could improve aqueous solubility but limit blood-brain barrier penetration .
- Ethyl vs.
Modifications to the Piperidine Moiety
The carboxylic acid at the 4-position of the piperidine ring is conserved in most analogs, but variations exist:
Table 2: Piperidine Ring Modifications
- The carboxylic acid group in the target compound is critical for ionic interactions, often essential for binding to kinase active sites . Esterified analogs (e.g., CAS 111247-60-0) may act as prodrugs, enhancing absorption but requiring metabolic activation .
Thieno[2,3-d]pyrimidine vs. Pyrimidine Derivatives
Replacement of the thieno ring with simpler pyrimidine structures alters aromaticity and electronic properties:
Table 3: Core Ring Comparisons
- The thieno[2,3-d]pyrimidine core in the target compound provides extended π-conjugation, improving binding to hydrophobic pockets in proteins compared to pyrimidine-only analogs .
Challenges and Commercial Considerations
- Synthesis Complexity: notes discontinuation of some thienopyrimidine derivatives, possibly due to challenging synthetic routes or purification issues .
- Cost and Availability : The target compound is marketed by suppliers like Hangzhou Jhechem Co. Ltd., with prices influenced by demand for kinase inhibitor intermediates .
Biological Activity
1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, with the CAS number 842971-64-6, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C14H17N3O2S, and it has a molecular weight of 291.37 g/mol. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a piperidine ring connected to a thieno[2,3-d]pyrimidine moiety. The structural representation is as follows:
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.
- Kinase Inhibition : The presence of piperidine and pyrimidine structures hints at possible inhibition of specific kinases involved in various diseases, particularly in cancer and autoimmune disorders.
- Analgesic Effects : Similar compounds have shown promise in pain management through modulation of endocannabinoid pathways.
Antimicrobial Activity
Studies have indicated that derivatives of thieno[2,3-d]pyrimidine compounds can exhibit antimicrobial properties. For instance, research involving similar compounds has demonstrated effectiveness against pathogenic strains, suggesting that this compound may also possess such activity .
Kinase Inhibition
The structure of this compound aligns with known kinase inhibitors. Research into related thieno[2,3-d]pyrimidines has shown that they can effectively inhibit Janus Kinase (JAK) pathways implicated in autoimmune diseases such as rheumatoid arthritis and psoriasis . This suggests a potential therapeutic application for this compound in treating these conditions.
Analgesic Properties
Similar compounds have been investigated for their role as fatty acid amide hydrolase (FAAH) inhibitors. These inhibitors can increase levels of endocannabinoids like anandamide in the brain, which are known to modulate pain perception . This property could position this compound as a candidate for further research into pain relief therapies.
Case Studies
Several case studies have highlighted the potential applications of compounds structurally related to this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid?
A common approach involves condensation reactions followed by cyclization. For example, thieno[2,3-d]pyrimidine derivatives can be synthesized by reacting substituted aldehydes with aminopyridines under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene). Subsequent functionalization of the piperidine moiety may involve hydrolysis of ester intermediates using aqueous NaOH and acidification with HCl to yield the carboxylic acid derivative .
Q. How can the structural identity of this compound be confirmed post-synthesis?
A combination of analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm proton environments and carbon frameworks, particularly the ethyl group and piperidine-carboxylic acid linkage.
- High-Resolution Mass Spectrometry (HR-MS): To verify molecular weight and fragmentation patterns.
- X-ray Crystallography: For unambiguous determination of the 3D structure, especially if novel polymorphs are suspected .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial Activity: Broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria or fungi) .
- Enzyme Inhibition: Fluorescence-based or colorimetric assays targeting kinases or carbonic anhydrases, given the compound’s structural similarity to known inhibitors .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?
Docking tools like AutoDock Vina or Schrödinger Suite can predict binding modes to target proteins (e.g., bacterial enzymes or human kinases). Key steps:
- Prepare the protein structure (PDB ID) and ligand (compound 3D coordinates).
- Define active-site grids and run simulations.
- Analyze binding affinity scores and interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic packing). Refine substituents (e.g., ethyl group, piperidine conformation) to enhance binding .
Q. How to address solubility challenges during in vitro testing?
- pH Adjustment: Use buffered solutions (e.g., PBS at pH 7.4) or co-solvents like DMSO (<1% v/v).
- Salt Formation: Convert the carboxylic acid to a sodium or ammonium salt for improved aqueous solubility .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardize Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time.
- Dose-Response Validation: Perform EC/IC curves in triplicate to confirm potency trends.
- Off-Target Profiling: Use proteome-wide screens (e.g., kinase panels) to identify secondary targets that may explain divergent results .
Q. How to assess compound stability under varying storage conditions?
- Thermal Stability: Accelerated degradation studies at 40°C/75% RH over 4 weeks, monitored via HPLC.
- Photostability: Expose to UV light (ICH Q1B guidelines) and track degradation products.
- Long-Term Stability: Store at -20°C in amber vials with desiccants; reassay bioactivity monthly .
Q. What structural modifications improve selectivity in kinase inhibition?
- Piperidine Substitution: Introduce methyl or fluoro groups to modulate steric/electronic effects.
- Thienopyrimidine Optimization: Replace the ethyl group with bulkier substituents (e.g., isopropyl) to exploit hydrophobic pockets.
- Carboxylic Acid Bioisosteres: Substitute with tetrazoles or sulfonamides to maintain charge while altering pharmacokinetics .
Q. Methodological Notes
- Synthesis References: Key steps from analogous compounds (e.g., hydrolysis of esters, cyclization) should be adapted with rigorous purity validation .
- Data Interpretation: Cross-reference crystallographic data (e.g., Cambridge Structural Database) to validate novel conformations .
- Contradiction Resolution: Prioritize orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm mechanism .
Properties
IUPAC Name |
1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-10-7-11-12(15-8-16-13(11)20-10)17-5-3-9(4-6-17)14(18)19/h7-9H,2-6H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIYKEFBEAZEGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCC(CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
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